

Application Note: Total Synthesis of Amphibactin Siderophores via Fmoc-SPPS

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Fmoc-L-Orn(Ac,OBz)-OH*

CAS No.: 1684432-88-9

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Executive Summary & Strategic Analysis

Amphibactins are a class of amphiphilic siderophores produced by marine bacteria (e.g., *Vibrio* sp.) to sequester iron in oligotrophic environments.^{[1][2]} Structurally, they consist of a peptidic headgroup containing three hydroxamate-functionalized ornithine residues and a serine, appended with a fatty acid tail (C12–C18).^{[1][3][4]}

The Synthetic Challenge: The core challenge in synthesizing Amphibactins lies in the hydroxamate moieties (

).^[1] Unprotected hydroxamic acids are reactive and prone to side reactions during peptide coupling. Therefore, the ornithine side chain must be orthogonally protected.

The Solution: The Fmoc-Orn(Ac,OBz)-OH Strategy This protocol utilizes

-Fmoc-

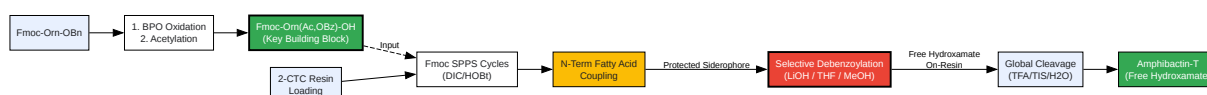
-acetyl-

-(benzoyloxy)-L-ornithine (Fmoc-Orn(Ac,OBz)-OH).^{[1][5]}

- Why Benzoyl (OBz)? Unlike the more common Benzyl (OBn) ether, the Benzoyl ester provides unique orthogonality.[1] It is stable to standard Fmoc deprotection conditions (piperidine) but can be removed on-resin using mild nucleophilic base (LiOH or hydrazine), allowing for the release of the free hydroxamic acid prior to global acid cleavage.[1] This avoids the harsh conditions sometimes required to remove benzyl groups and minimizes side reactions.

Pathway Visualization

The following diagram illustrates the synthetic logic, distinguishing between the building block preparation and the solid-phase assembly.



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Figure 1: Strategic workflow for Amphibactin synthesis. Green nodes indicate key stable intermediates; Red indicates the critical deprotection step.

Materials & Reagents

Component	Specification	Purpose
Resin	2-Chlorotriptyl Chloride (2-CTC)	Acid-labile resin, prevents diketopiperazine formation.[1]
Building Block	Fmoc-Orn(Ac,OBz)-OH	The core hydroxamate-bearing amino acid.[1][6]
Amino Acids	Fmoc-Ser(tBu)-OH, Fmoc-Orn(Boc)-OH	Standard spacers (if sequence requires).[1]
Fatty Acid	Dodecanoic Acid (for Amphibactin-T)	Lipid tail attachment.[1]
Coupling Agents	DIC / HOBt (or HATU/DIPEA)	Standard activation.[1] DIC/HOBt is preferred to minimize racemization.[1]
Debenzoylation	LiOH (Lithium Hydroxide)	Critical Reagent. Removes OBz group selectively.[1]
Solvents	DMF (Peptide grade), THF, MeOH	Reaction media.[1]

Detailed Experimental Protocols

Protocol A: Preparation of Fmoc-Orn(Ac,OBz)-OH (Summary)

Note: While often commercially available custom synthesis, in-house preparation ensures freshness of the labile N-O bond.[1]

- Starting Material: Fmoc-Orn(Boc)-OH.[1][5]
- Esterification: Protect -COOH as a Benzyl ester (Fmoc-Orn(Boc)-OBn).
- Side-Chain Deprotection: Remove Boc with TFA.
- Oxidation (The Miller Method): Treat the free

-amine with Benzoyl Peroxide (BPO) in buffered conditions.[1] This installs the benzoyloxy amine (

).[1]

- Acetylation: Acetylate the nitrogen with Acetic Anhydride/Pyridine to form the fully protected moiety.[1]
- Hydrogenolysis: Remove the -Benzyl ester using .
- Result:Fmoc-Orn(Ac,OBz)-OH.

Protocol B: Solid-Phase Synthesis of Amphibactin-T

Target Sequence: Dodecanoyl - Orn(Ac,OH) - Ser - Orn(Ac,OH) - Orn(Ac,OH) - OH (Note: Sequence stereochemistry is typically D-Orn, L-Ser, L-Orn, D-Orn depending on the specific congener; ensure correct Fmoc-D/L isomers are used).[1]

Step 1: Resin Loading[1]

- Swell 2-CTC resin (0.5 g, ~1.6 mmol/g) in dry DCM for 30 min.
- Dissolve Fmoc-Orn(Ac,OBz)-OH (1.2 eq) in DCM with DIPEA (4 eq).[1]
- Add to resin and shake for 2 hours.
- Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.
- Wash resin: DCM (3x), DMF (3x).[1]

Step 2: Peptide Elongation (Iterative Cycle)

Perform the following cycle for each subsequent amino acid (Orn, Ser, Orn):

- Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[1] Wash DMF (5x).

- Activation: Dissolve Amino Acid (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
 - Tip: Pre-activate for 2-3 minutes before adding to resin.[1]
- Coupling: Add mixture to resin. Shake for 2-3 hours at Room Temp.
- Monitoring: Check completion with Kaiser Test (primary amines) or Chloranil Test (secondary amines).[1]
- Wash: DMF (3x), DCM (3x).

Step 3: Fatty Acid Attachment[1]

- Remove the final N-terminal Fmoc group.
- Dissolve Dodecanoic Acid (5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF.
- Couple to the resin-bound peptide for 2 hours.
- Wash thoroughly with DMF and DCM.

Step 4: On-Resin Debzoylation (CRITICAL)

This step converts the protected hydroxamate esters (N-OBz) into active hydroxamic acids (N-OH) while the peptide is still anchored to the resin.[1]

- Preparation: Prepare a solution of 1M LiOH in THF/MeOH (1:1 v/v).
- Reaction: Treat the resin with the LiOH solution for 2 x 30 minutes.
 - Note: Ammonia (NH₃) in MeOH can also be used, but LiOH is reported to yield higher purity for this specific substrate (Cherkupally et al., 2015).[1]
- Wash: Wash extensively to remove lithium salts: Water (3x), MeOH (3x), DCM (3x), Ether (2x).[1]
- Dry: Dry resin under vacuum.[1]

Step 5: Global Cleavage[1]

- Prepare Cleavage Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5).
- Add to resin and shake for 2 hours.
- Filter resin and collect filtrate.
- Concentrate filtrate under nitrogen flow.[\[1\]](#)
- Precipitate crude peptide in cold Diethyl Ether.[\[1\]](#) Centrifuge and dry.

Quality Control & Validation

Expected Analytical Data

- Mass Spectrometry (ESI-MS):
 - Amphibactin-T (
): Calc.[\[1\]](#) MW
803.9 Da.[\[1\]](#)
 - Look for
at m/z 804.5 and
at 826.5.[\[1\]](#)
 - Iron Binding Test: Add
to the sample. A mass shift corresponding to
or similar iron adducts confirms functional hydroxamates.[\[1\]](#)
- HPLC:
 - Column: C18 Reverse Phase.[\[1\]](#)
 - Gradient: 5-95% ACN in Water (0.1% TFA).[\[1\]](#)

- Amphibactins are amphiphilic; expect retention times later than standard peptides due to the fatty acid tail.

Troubleshooting Table

Issue	Probable Cause	Solution
Incomplete Coupling	Steric hindrance of OBz group	Use HATU/HOAt instead of DIC/HOBt; Double couple.
Low Yield of Hydroxamate	Incomplete Debenzoylation	Extend LiOH treatment time; Ensure THF/MeOH ratio keeps LiOH soluble.
Side Products (+105 Da)	Benzoyl migration	Ensure thorough washing after LiOH step; Benzoyl should be fully removed. ^[1]

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Sources

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- To cite this document: BenchChem. [Application Note: Total Synthesis of Amphibactin Siderophores via Fmoc-SPPS]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2992177/docs#application-note-total-synthesis-of-amphibactin-siderophores-via-fmoc-spps\]](https://www.benchchem.com/product/b2992177/docs#application-note-total-synthesis-of-amphibactin-siderophores-via-fmoc-spps)

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